2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5S/c20-15-6-5-13(9-14(15)19(24)25)29(26,27)23-8-7-12(11-23)28-18-10-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,12H,7-8,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJCBYOIKDSDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluoro group can improve its metabolic stability .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
3-[2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl]benzoic Acid Sodium Salt (Compound 9e)
- Structure : Contains a benzimidazole-sulfonyl group and a sodium counterion.
- Key Differences : The sodium salt enhances water solubility compared to the free acid form of the target compound. The benzimidazole and methoxypropoxy groups may improve gastrointestinal stability, making it suitable for proton pump inhibitor applications .
2-Fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic Acid
- Structure: Features a sulfamoyl group (N-isopropyl, N-methyl) instead of the pyrrolidinyl-sulfonyl-quinoxaline substituent.
- However, the absence of quinoxaline limits π-π stacking interactions critical for binding to aromatic-rich enzyme pockets .
2-Chloro-5-[...]benzoic Acid Derivatives ()
- Structure: Chlorine substituent at position 2 and thiazolidinone/quinoline moieties.
- Key Differences: Chlorine’s larger atomic radius compared to fluorine may reduce electronegativity but increase hydrophobic interactions. Thiazolidinone or quinoline groups in these analogs could confer distinct metabolic stability or toxicity profiles .
Physicochemical Properties (Inferred)
Notes:
- The target compound’s quinoxaline-pyrrolidine group increases molecular weight (~445 g/mol) and logP, favoring membrane permeability but complicating aqueous solubility.
- Sodium salts (e.g., Compound 9e) prioritize solubility for oral administration, whereas sulfamoyl analogs balance moderate solubility and synthetic feasibility.
Biological Activity
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a benzoic acid moiety substituted with a sulfonyl group and a quinoxaline derivative, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in the body. It has been shown to inhibit certain enzymes and receptors that are involved in disease pathways, particularly in cancer and neurodegenerative diseases.
- Inhibition of Enzymes : The sulfonamide group is known to interact with carbonic anhydrase, which is implicated in tumor growth and metastasis.
- Receptor Modulation : The quinoxaline moiety may modulate neurotransmitter receptors, contributing to potential neuroprotective effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.0 | Apoptosis induction via Bcl-2 inhibition |
| A549 (Lung) | 3.0 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | ROS generation |
Neuroprotective Effects
Research has also suggested neuroprotective properties:
- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function, likely through modulation of neuroinflammatory pathways .
Case Studies
- Combination Therapy : A study evaluated the efficacy of this compound in combination with doxorubicin in MCF-7 cells. The combination showed a synergistic effect, enhancing apoptosis rates significantly compared to either agent alone .
- In Vivo Efficacy : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Q & A
Q. What are effective synthetic routes for 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid?
- Methodological Answer : The synthesis typically involves three key steps: (i) Sulfonylation : Introduce the sulfonyl group to the benzoic acid core using N-chlorosuccinimide (NCS) and thiol intermediates, followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form the sulfonyl bridge . (ii) Pyrrolidine-Quinoxaline Coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the quinoxaline moiety to the pyrrolidine ring. Anhydrous conditions and ligands like XPhos improve yield . (iii) Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >98% purity .
Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR confirm regiochemistry and fluorination. NMR is critical for verifying the fluorine atom’s position .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., ESI-HRMS in positive ion mode) .
- X-Ray Crystallography : Resolves 3D geometry, as demonstrated for structurally related benzoic acid derivatives (e.g., torsion angles between sulfonyl and pyrrolidine groups) .
Q. How can researchers ensure purity and identify common synthetic impurities?
- Methodological Answer :
- HPLC Monitoring : Use a C18 column with UV detection at 254 nm to track impurities like unreacted quinoxaline intermediates or sulfonic acid byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove polar impurities .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Stress Testing : Expose to pH 1–13, 40–80°C, and UV light (ICH guidelines). Monitor degradation via TLC or HPLC.
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC values in kinase assays) may arise from: (i) Solubility Differences : Use DMSO stocks with <0.1% water to avoid aggregation. Confirm solubility via dynamic light scattering . (ii) Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and include positive controls (e.g., staurosporine) .
Q. What computational strategies predict target binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with quinoxaline-binding pockets (e.g., ATPase domains). Validate with mutagenesis data .
- MD Simulations : GROMACS or AMBER to assess sulfonyl group flexibility over 100-ns trajectories .
Q. How can the sulfonyl group’s role in target binding be experimentally validated?
- Methodological Answer :
- X-Ray Co-Crystallization : Resolve ligand-protein complexes (e.g., with human carbonic anhydrase IX) to identify hydrogen bonds between the sulfonyl oxygen and Thr .
- Isosteric Replacement : Synthesize sulfonamide or carboxylate analogs and compare binding affinity via surface plasmon resonance (SPR) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility (>5 mg/mL in PBS) .
- Prodrug Design : Esterify the benzoic acid group (e.g., methyl ester) for improved membrane permeability, followed by in situ hydrolysis .
Q. How are reaction mechanisms (e.g., sulfonylation or coupling steps) analyzed experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated pyrrolidine to probe rate-determining steps in coupling reactions .
- DFT Calculations : Gaussian 09 to model transition states and activation energies for sulfonyl group formation .
Q. What SAR trends are observed when modifying the quinoxaline or pyrrolidine moieties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
